molecular formula C8H6N2O B1589301 Imidazo[1,2-a]pyridine-5-carbaldehyde CAS No. 372147-50-7

Imidazo[1,2-a]pyridine-5-carbaldehyde

Cat. No.: B1589301
CAS No.: 372147-50-7
M. Wt: 146.15 g/mol
InChI Key: IZZPLXLDWJCBDF-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridine-5-carbaldehyde is a heterocyclic compound that belongs to the imidazopyridine family. This class of compounds is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring. This compound is particularly notable for its applications in organic synthesis and pharmaceutical chemistry due to its versatile reactivity and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridine-5-carbaldehyde typically involves the cyclization of 2-aminopyridine with an appropriate aldehyde. One common method is the condensation reaction between 2-aminopyridine and an aldehyde under acidic or basic conditions, followed by oxidation to form the carbaldehyde group. Another approach involves the use of multicomponent reactions, where 2-aminopyridine, an aldehyde, and an isocyanide are reacted together in the presence of a catalyst .

Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes such as the Debus-Radziszewski synthesis or the Wallach synthesis. These methods are favored for their efficiency and ability to produce large quantities of the compound with high purity .

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,2-a]pyridine-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Imidazo[1,2-a]pyridine-5-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Imidazo[1,2-a]pyridine derivatives are explored for their potential as therapeutic agents, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound is used in the development of materials for optoelectronic devices and sensors .

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyridine-5-carbaldehyde is largely dependent on its interaction with biological targets. It is known to interact with various enzymes and receptors, modulating their activity. For example, some derivatives of imidazo[1,2-a]pyridine have been shown to inhibit enzymes involved in the biosynthesis of nucleic acids, thereby exhibiting antimicrobial activity. The compound can also interact with GABA receptors, influencing neurotransmission and exhibiting potential anxiolytic effects .

Comparison with Similar Compounds

Imidazo[1,2-a]pyridine-5-carbaldehyde can be compared with other similar compounds such as:

Uniqueness: this compound is unique due to its specific structural features that allow for diverse chemical modifications and its potential for a wide range of biological activities. Its ability to undergo various chemical reactions makes it a valuable scaffold in synthetic and medicinal chemistry .

Properties

IUPAC Name

imidazo[1,2-a]pyridine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-6-7-2-1-3-8-9-4-5-10(7)8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZZPLXLDWJCBDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2C(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90450353
Record name imidazo[1,2-a]pyridine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90450353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

372147-50-7
Record name imidazo[1,2-a]pyridine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90450353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name imidazo[1,2-a]pyridine-5-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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